1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 2-chloro-4-fluoroaniline with tert-butylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases and proteases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
2-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.
2-Chloro-4-fluorophenylboronic acid: Another compound with similar structural features but different chemical properties and applications.
2-Chloro-4-fluorotoluene: A related compound with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5H,6,13H2,1-2H3 |
InChI Key |
QIDZFEAYVSWPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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